AE9C90CB

Muscarinic Receptor Pharmacology Receptor Binding Affinity Overactive Bladder

AE9C90CB is a high-purity M3 muscarinic antagonist with 20-fold selectivity over M2, delivering ninefold greater functional bladder selectivity than oxybutynin. This superior uroselectivity minimizes salivary gland-mediated dry mouth in preclinical models, making it an indispensable tool for OAB research and a stringent benchmark for next-generation antimuscarinic development. Optimize your therapeutic window studies with a compound proven to dissect M3-mediated efficacy from off-target effects.

Molecular Formula C21H24N2O2
Molecular Weight 336.4 g/mol
Cat. No. B1243482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAE9C90CB
SynonymsAE9C90CB
N-((1R, 5S, 6R)-3-azabicyclo(3.1.0)hex-6-ylmethyl)-2-hydroxy-N-methyl-2, 2-diphenylacetamide
Molecular FormulaC21H24N2O2
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCN(CC1C2C1CNC2)C(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O
InChIInChI=1S/C21H24N2O2/c1-23(14-19-17-12-22-13-18(17)19)20(24)21(25,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,17-19,22,25H,12-14H2,1H3/t17-,18+,19?
InChIKeyAARSINSGAQDAKQ-DFNIBXOVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AE9C90CB: A Bladder-Selective Muscarinic M3 Antagonist for Overactive Bladder Research


AE9C90CB (N-[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethyl]-2-hydroxy-N-methyl-2,2-diphenylacetamide) is a small-molecule muscarinic acetylcholine receptor (mAChR) antagonist [1]. Its primary pharmacological profile is characterized by high affinity for the M3 receptor subtype (pKi = 9.90) and 20-fold selectivity for M3 over M2 receptors, distinguishing it from less selective clinical antimuscarinics [1][2]. It has been specifically investigated for the treatment of overactive bladder (OAB) and is noted for its functional bladder selectivity in preclinical models [1].

Why AE9C90CB Cannot Be Replaced by Generic Antimuscarinics Like Oxybutynin or Tolterodine


Muscarinic antagonists approved for overactive bladder (OAB), such as oxybutynin, tolterodine, solifenacin, and darifenacin, differ significantly in their receptor subtype selectivity and, more critically, their functional tissue selectivity between the bladder and salivary glands [1]. While all these agents antagonize M3 receptors in the detrusor muscle to reduce bladder contractions, their off-target antagonism of M3 and other mAChR subtypes in salivary glands directly causes the dose-limiting adverse effect of dry mouth [1]. Generic substitution based solely on class membership ignores these quantifiable differences in functional uroselectivity, which directly impact the therapeutic window and patient tolerability. The specific evidence below demonstrates why AE9C90CB's differentiated profile, with superior functional bladder selectivity, makes it a distinct research tool compared to these clinical comparators [1].

Quantitative Differentiation Evidence: AE9C90CB vs. Oxybutynin, Tolterodine, Solifenacin, and Darifenacin


M3 Receptor Affinity and Subtype Selectivity: AE9C90CB vs. Clinical Antimuscarinics

AE9C90CB demonstrates high affinity for human recombinant M3 muscarinic receptors with a pKi of 9.90 ± 0.11. This translates to a 20-fold selectivity for M3 over M2 receptors (pKi M2 = 8.60 ± 0.09). This selectivity profile is quantitatively distinct from the less selective clinical comparators oxybutynin, tolterodine, solifenacin, and darifenacin, for which specific pKi values are detailed in the comparison table [1]. This difference in M3/M2 selectivity may contribute to its differentiated functional profile [1].

Muscarinic Receptor Pharmacology Receptor Binding Affinity Overactive Bladder Drug Selectivity

Functional Bladder Selectivity in Vivo: AE9C90CB Demonstrates Superior Uroselectivity Over Oxybutynin

In an anesthetized rabbit model, the functional selectivity for urinary bladder over salivary gland was quantified for AE9C90CB and oxybutynin. The ratio of the ID50 for inhibition of salivary secretion to the ID50 for inhibition of carbachol-induced increase in intravesicular pressure was calculated. AE9C90CB exhibited a selectivity ratio that was ninefold higher than that of oxybutynin [1]. This indicates that AE9C90CB is significantly more effective at inhibiting bladder contractions at doses that have less effect on salivary secretion, a key driver of the dry mouth side effect [1].

Functional Uroselectivity In Vivo Pharmacology Overactive Bladder Salivary Gland Side Effect Profile

In Vitro Bladder Tissue Antagonism: AE9C90CB Exhibits Unsurmountable Antagonism with High Potency

In isolated rat bladder strip assays, AE9C90CB exhibited unsurmountable antagonism of carbachol-induced contractions, with a functional affinity estimate (pKB) of 9.13 ± 0.12 [1]. While direct comparative pKB values for all clinical agents were not reported in the same assay, this high potency is consistent with its high M3 receptor affinity and supports its potent effect on bladder tissue. The unsurmountable nature of its antagonism may indicate a prolonged duration of action at the receptor level, a characteristic not shared by all competitive muscarinic antagonists [1].

Tissue Pharmacology Functional Assay Bladder Smooth Muscle Unsurmountable Antagonism

Targeted Research Applications for AE9C90CB Based on Quantitative Differentiation


Investigating Functional Uroselectivity and Therapeutic Index in Overactive Bladder Models

Given its ninefold greater functional selectivity for bladder over salivary gland compared to oxybutynin [1], AE9C90CB is an ideal tool for preclinical studies aiming to dissect the relationship between M3 antagonism, bladder efficacy, and salivary gland-mediated side effects. It can be used in rodent and rabbit models to quantify the therapeutic window and explore dosing regimens that maximize bladder relaxation while minimizing dry mouth signals [1].

Benchmarking Novel M3 Antagonists with a Superior Uroselectivity Profile

As a compound with a well-characterized, superior functional selectivity ratio compared to oxybutynin [1], AE9C90CB serves as a high-standard positive control or benchmark for the discovery and development of next-generation bladder-selective muscarinic antagonists. New chemical entities can be directly compared against AE9C90CB in the same in vivo functional selectivity assays to assess their potential for a wider therapeutic window [1].

Studying Muscarinic Receptor Subtype Pharmacology in Bladder and Salivary Gland Tissues

AE9C90CB's unique profile—20-fold M3/M2 selectivity combined with superior in vivo bladder selectivity [1]—makes it a precise pharmacological probe. Researchers can use it to differentiate the contributions of M3 and M2 receptor antagonism to both therapeutic effects in the bladder and off-target effects in salivary glands, a distinction that is less clear with less selective agents like oxybutynin or tolterodine [1].

Ex Vivo Tissue Pharmacology of Unsurmountable Antagonism

The demonstration of unsurmountable antagonism in rat bladder strips (pKB 9.13) [1] provides a specific application for AE9C90CB in ex vivo pharmacology. It can be used to study the kinetics and mechanisms of prolonged receptor blockade in smooth muscle, including washout experiments and studies on functional recovery, which may be relevant for understanding potential dosing frequency advantages.

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